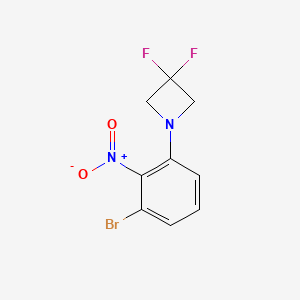

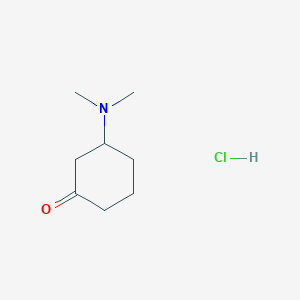

![molecular formula C28H36N4O3 B1447077 Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate CAS No. 1476776-84-7](/img/structure/B1447077.png)

Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate

Overview

Description

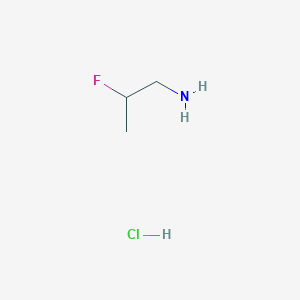

“Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C24H28N4O3 . It has a molecular weight of 420.504 . It is also known by other names such as Niraparib Impurity 31 and Niraparib Impurity 48 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidine ring, an indazole group, and a phenyl group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 532.0±50.0 °C at 760 mmHg, and a flash point of 275.5±30.1 °C . The exact mass is 420.216156 and the LogP is 3.92 .Scientific Research Applications

Synthetic Routes and Applications in Industry

Graphical Synthetic Routes of Vandetanib A review by Mi (2015) in Fine Chemical Intermediates outlines the synthetic routes of Vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate. The analysis suggests that certain synthetic routes offer higher yields and commercial value for industrial-scale manufacturing, indicating the potential industrial applications of similar tert-butyl compounds in pharmaceutical synthesis Mi, 2015.

Environmental Impact and Biodegradation

Synthetic Phenolic Antioxidants Environmental Occurrence and Toxicity

Liu and Mabury (2020) in Environmental Science & Technology discuss the occurrence and toxicity of synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT), relevant due to structural similarities with the compound . The paper details environmental presence, human exposure, and the need for future research on less toxic SPAs to reduce environmental pollution Liu & Mabury, 2020.

Catalysis and Organic Synthesis

Applications of tert-Butanesulfinamide in N-heterocycle Synthesis Philip et al. (2020) in RSC Advances provide an overview of using tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, showing the importance of tert-butyl compounds in synthesizing structurally diverse piperidines and pyrrolidines. This illustrates the compound's relevance in the synthesis of natural products and therapeutic compounds Philip et al., 2020.

Antioxidants and Biological Activities

Natural neo acids and neo alkanes Their analogs and derivatives

Dembitsky (2006) in Lipids reviews naturally occurring neo fatty acids and alkanes, including compounds with tertiary butyl groups. These metabolites have shown various biological activities, indicating the potential for similar tert-butyl compounds to be used in pharmaceuticals, cosmetics, and agriculture Dembitsky, 2006.

properties

IUPAC Name |

tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O3/c1-27(2,3)29-25(33)23-11-7-9-21-18-32(30-24(21)23)22-14-12-19(13-15-22)20-10-8-16-31(17-20)26(34)35-28(4,5)6/h7,9,11-15,18,20H,8,10,16-17H2,1-6H3,(H,29,33)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQALFSOAVNUSM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)C4CCCN(C4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC=CC2=CN(N=C21)C3=CC=C(C=C3)[C@@H]4CCCN(C4)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.